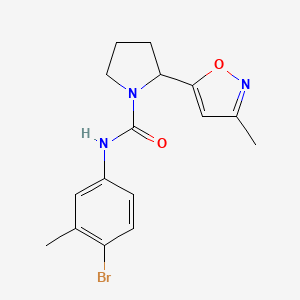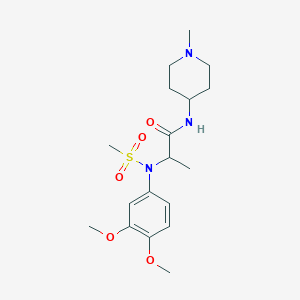
N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is known to have a potent inhibitory effect on the bromodomain-containing protein 4 (BRD4) which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
BRD0705 exerts its inhibitory effect on N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide by binding to the acetyl-lysine recognition pocket of the protein which is essential for its function. This binding prevents the interaction of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide with its target genes and disrupts the formation of super-enhancers which are critical for the transcriptional activation of oncogenes.
Biochemical and Physiological Effects:
BRD0705 has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of several viruses including HIV, HCV, and Zika virus. BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BRD0705 is its high selectivity for N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide which reduces the risk of off-target effects. The compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of BRD0705 is its relatively low potency compared to other N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide inhibitors which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of BRD0705. One area of interest is the development of more potent analogs of the compound that may have improved therapeutic efficacy. Another area of interest is the investigation of the compound's potential for the treatment of viral infections such as COVID-19. Finally, the compound's potential for combination therapy with other anti-cancer agents is an area of ongoing research.
Aplicaciones Científicas De Investigación
BRD0705 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and viral infections. The compound has been shown to selectively inhibit the activity of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide which is known to play a critical role in the regulation of gene expression and the progression of various diseases. Inhibition of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to result in the downregulation of key oncogenes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-10-8-12(5-6-13(10)17)18-16(21)20-7-3-4-14(20)15-9-11(2)19-22-15/h5-6,8-9,14H,3-4,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPMFLRIAEKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC(=NO3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl acetate](/img/structure/B4464193.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4464206.png)
![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4464213.png)
![ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4464230.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4464238.png)
![methyl N-[(benzylamino)carbonyl]isoleucinate](/img/structure/B4464240.png)
![N-(5-chloro-2-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464245.png)
![5-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4464258.png)
![3-[methyl(methylsulfonyl)amino]-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4464265.png)
![N-(4-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464276.png)
![4-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4464298.png)

![N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464309.png)
![6-(2-furyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464313.png)